N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound featuring a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2,2-diphenylacetamide under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds with diverse functional groups.
Scientific Research Applications
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
2,2-Diphenylacetamide: Shares the diphenylacetamide moiety but lacks the quinoline core.
5,8-Dimethoxyquinoline: Contains the quinoline core with methoxy substituents but lacks the diphenylacetamide group.
Uniqueness
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide is unique due to the combination of the quinoline core and the diphenylacetamide moiety. This structural combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
851403-41-3 |
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Molecular Formula |
C27H26N2O4 |
Molecular Weight |
442.515 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H26N2O4/c1-32-22-13-14-23(33-2)25-21(22)17-20(26(30)29-25)15-16-28-27(31)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,24H,15-16H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
WTIOLXMTXLPQEJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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